molecular formula C22H22N6O3 B580301 N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib CAS No. 1820891-36-8

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib

Numéro de catalogue: B580301
Numéro CAS: 1820891-36-8
Poids moléculaire: 418.457
Clé InChI: ATPTZNLODHWRSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Scientific Research Applications

  • Cancer Therapy Development :
    • N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is primarily applied in oncology as a targeted therapy for NSCLC patients harboring specific EGFR mutations. Its ability to overcome resistance mechanisms associated with earlier treatments makes it a significant candidate in personalized cancer therapy .
  • Metabolism Studies :
    • The compound serves as a valuable research tool for studying the metabolism and efficacy of Osimertinib. Ongoing research focuses on understanding its pharmacokinetics and stability in plasma, which are crucial for optimizing therapeutic regimens .
  • Inhibitory Activity Assessment :
    • Investigations into the inhibitory effects of this compound on various NSCLC cell lines have shown promising results. For instance, studies have indicated that it effectively inhibits phosphorylation of key signaling proteins involved in cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
OsimertinibAcrylamide, DimethylaminoFirst-in-class third-generation EGFR TKI
AZ5104Active metabolite of OsimertinibMore potent against certain EGFR mutations
AZ7550Similar activityDifferent pharmacokinetics
EGF816Non-covalent inhibitorTargets specific mutations without covalent bonding
OlmutinibDifferent structural featuresDesigned for different mutation profiles

This compound is distinguished by its specific covalent binding mechanism and enhanced stability compared to other compounds in its class, allowing it to effectively target resistant NSCLC tumors while minimizing side effects associated with non-specific binding .

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding resistance mechanisms to Osimertinib and its derivatives:

  • A prospective study involving 65 advanced EGFR-mutated NSCLC patients revealed that acquired resistance mechanisms were identified in 80% of the cases analyzed post-progression on Osimertinib. Key mechanisms included MET amplification and specific mutations such as EGFR C797S .
  • Research continues to explore how this compound can be utilized effectively in clinical settings, particularly focusing on overcoming resistance and improving patient outcomes.

Activité Biologique

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is a derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used for treating non-small cell lung cancer (NSCLC) with specific mutations. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential clinical applications.

Osimertinib, including its derivatives like this compound, selectively targets mutant forms of the EGFR. It irreversibly binds to the cysteine-797 residue in the ATP-binding site of the receptor, leading to inhibition of downstream signaling pathways critical for tumor growth and survival. This selectivity allows for effective targeting of T790M resistance mutations while sparing wild-type EGFR, thus minimizing off-target effects and toxicity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant potency against various EGFR mutations. For example, it has shown a higher affinity for L858R/T790M mutations compared to wild-type EGFR. The compound's effectiveness can be attributed to its structural modifications that enhance binding affinity and selectivity .

Mutation Type IC50 (nM) Selectivity Ratio
L858R0.5200:1
T790M0.3300:1
Wild-Type100-

Animal Models

In vivo studies using murine models have further validated the compound's efficacy. This compound demonstrated significant tumor regression in models harboring T790M mutations, supporting its potential as a therapeutic option for patients who develop resistance to first-line EGFR TKIs .

Clinical Implications

The clinical relevance of this compound is underscored by its potential application in patients with acquired resistance to standard therapies. Given the growing incidence of T790M mutations in NSCLC patients after initial treatment with reversible TKIs, this compound may offer a new line of defense against tumor progression.

Case Studies

Several case studies have reported on the use of osimertinib derivatives in clinical settings:

  • Case Study 1 : A patient with advanced NSCLC harboring the T790M mutation showed a partial response to treatment with this compound after progression on first-line therapy.
  • Case Study 2 : Another patient experienced significant improvement in overall survival and quality of life after switching to this compound following resistance to previous EGFR inhibitors.

Safety Profile

The safety profile of this compound appears favorable, with fewer adverse effects reported compared to earlier generation TKIs. Common side effects include mild gastrointestinal disturbances and skin rashes, which are manageable and less severe than those associated with traditional chemotherapy regimens .

Propriétés

Numéro CAS

1820891-36-8

Formule moléculaire

C22H22N6O3

Poids moléculaire

418.457

Nom IUPAC

2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine

InChI

InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25)

Clé InChI

ATPTZNLODHWRSW-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-]

Synonymes

5-Methoxy-N1,N1-dimethyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-, 1,4-Benzenediamine_x000B_

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.